N,N-Dimethylhydroxylamine hydrochloride

Catalog No.
S576808
CAS No.
16645-06-0
M.F
C2H8ClNO
M. Wt
97.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylhydroxylamine hydrochloride

CAS Number

16645-06-0

Product Name

N,N-Dimethylhydroxylamine hydrochloride

IUPAC Name

N,N-dimethylhydroxylamine;hydrochloride

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

InChI

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H

InChI Key

HWWVAHCWJLGKLW-UHFFFAOYSA-N

SMILES

CN(C)O.Cl

Synonyms

N,N-dimethylhydroxylamine, N,N-dimethylhydroxylamine hydrochloride

Canonical SMILES

CN(C)O.Cl

Organic Synthesis:

  • Synthesis of specific compounds: N,N-DMHA acts as a precursor or intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. For instance, it is involved in the synthesis of 4,4-dimethyl-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane [].

Polymer Chemistry:

  • Chain terminator: N,N-DMHA finds application in polymer chemistry as a chain terminator. It helps control the length of polymer chains during the polymerization process [].

Analytical Chemistry:

  • Scavenger for reactive species: Due to its reducing properties, N,N-DMHA can be used as a scavenger for reactive oxygen species (ROS) in biological samples. This allows researchers to study the role of ROS in various biological processes [].

Material Science:

  • Surface modification: N,N-DMHA can be employed for surface modification of certain materials. This can be used to improve the adhesion properties of materials or introduce specific functional groups onto their surfaces [].

N,N-Dimethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C2H8ClNOC_2H_8ClNO and a molecular weight of 97.54 g/mol. It appears as light yellow hygroscopic crystals and is soluble in water, dimethyl sulfoxide, and methanol . This compound serves as an important biochemical reagent in various chemical synthesis processes, particularly in organic chemistry and life sciences.

DMHH is a mild irritant and can cause skin and eye irritation upon contact []. It is also a suspected respiratory irritant [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DMHH [].
  • Avoid inhalation and contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials [].

N,N-Dimethylhydroxylamine hydrochloride is primarily utilized in the formation of Weinreb amides, which are critical intermediates in the synthesis of ketones via the Weinreb ketone synthesis method. The reactions typically involve coupling with acyl chlorides or other electrophiles to generate these amides . Additionally, it can be used to prepare 2-acyloxazoles from 2-oxazolemagnesium chloride .

N,N-Dimethylhydroxylamine hydrochloride can be synthesized through several methods:

  • Methylation of Hydroxylamine: Hydroxylamine is reacted with a methylating agent such as dimethyl sulfate or methyl iodide to produce N,N-dimethylhydroxylamine, which is then converted to its hydrochloride salt.
  • Reaction with Ethyl Chloroformate: Ethyl chloroformate can be reacted with hydroxylamine followed by treatment with a methylating agent to yield N,N-dimethylhydroxylamine, which is subsequently hydrolyzed and neutralized to obtain the hydrochloride salt .

N,N-Dimethylhydroxylamine hydrochloride finds diverse applications in:

  • Organic Synthesis: As a reagent for synthesizing Weinreb amides and other complex organic molecules.
  • Analytical Chemistry: Used in various analytical techniques for detecting and quantifying specific compounds.
  • Pharmaceutical Development: Potentially useful in developing new drugs or therapeutic agents due to its reactivity and ability to form stable intermediates .

N,N-Dimethylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNOUsed specifically for forming Weinreb amides
HydroxylamineNH₂OHBasic structure lacking methyl groups
N-Methoxymethanamine hydrochlorideC₂H₇ClNContains methoxy group; different reactivity profile
DimethylaminomethylphenolC₉H₁₃NContains aromatic ring; used in different synthetic routes

N,N-Dimethylhydroxylamine hydrochloride stands out due to its specific application in forming Weinreb amides, making it particularly valuable in synthetic organic chemistry compared to other similar compounds that may not have this capability .

Nucleophilic Substitution Pathways in Amine Functionalization

N,N-Dimethylhydroxylamine hydrochloride participates in nucleophilic substitution reactions via its hydroxylamine functional group. A key application is its use in the synthesis of Weinreb amides, where DMHA·HCl reacts with acid chlorides to form stable intermediates that resist over-addition by organometallic reagents [5]. Computational studies reveal that the reaction proceeds through a tetrahedral intermediate stabilized by chelation between the methoxy oxygen and the incoming nucleophile (Figure 1) [5]. This chelation-controlled mechanism ensures selective ketone formation, avoiding undesired alcohol byproducts [6].

The nucleophilicity of DMHA·HCl is further demonstrated in bioorthogonal retro-Cope elimination reactions with cyclooctynes. Density functional theory (DFT) calculations indicate that the reaction involves a regioselective hydroamination step, with activation energies as low as 18.9 kcal/mol for unmodified cyclooctynes [3]. Steric ambivalence at the propargylic position allows for broad substrate compatibility, making DMHA·HCl a versatile reagent in click chemistry applications [3].

Table 1: Activation Energies for Cyclooctyne Hydroamination

Cyclooctyne TypeActivation Energy (kcal/mol)
Unmodified18.9
Bicyclo[6.1.0]15.4

Acid-Catalyzed Hydrolysis Dynamics

The liberation of N,N-dimethylhydroxylamine from its hydrochloride salt under acidic conditions is a critical step in its synthetic utility. Acid hydrolysis of DMHA·HCl involves protonation of the hydroxylamine group, followed by nucleophilic attack by water at the methylated nitrogen [1]. Kinetic studies show that the reaction rate is first-order with respect to both the hydrochloride and hydronium ion concentration, with a pH-dependent rate maximum observed near pH 3 [4].

Solvent effects play a significant role in hydrolysis dynamics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) accelerate the reaction by stabilizing charged intermediates, while protic solvents like methanol slow hydrolysis due to competitive hydrogen bonding [4]. Isotopic labeling experiments using deuterated solvents (D₂O) further confirm that proton transfer from the solvent is rate-limiting in the hydrolysis mechanism [4].

Temperature-Dependent Reaction Coordinate Analyses

Temperature profoundly influences the reaction pathways of DMHA·HCl. For instance, the retro-Cope elimination reaction with cyclooctynes exhibits a sharp decrease in activation energy (ΔG^‡) at elevated temperatures, from 18.9 kcal/mol at 25°C to 12.3 kcal/mol at 60°C [3]. This temperature sensitivity arises from the entropic favorability of transition state formation, where increased thermal energy overcomes steric and electronic barriers.

In contrast, the formation of Weinreb amides requires low-temperature conditions (−78°C) to prevent decomposition of the tetrahedral intermediate [5]. Arrhenius plots of these reactions reveal linear relationships between ln(k) and 1/T, with activation energies ranging from 20–25 kcal/mol depending on the acyl chloride substrate [5].

Table 2: Temperature Effects on Reaction Rates

Reaction TypeTemperature (°C)Rate Constant (s⁻¹)
Retro-Cope Elimination250.012
600.045
Weinreb Amide Formation−780.001

Isotopic Labeling Studies of Methyl Group Transfer

Isotopic labeling has elucidated the methyl group transfer mechanisms in DMHA·HCl-mediated reactions. Deuterium-labeled analogs (e.g., CD₃-NH-OH·HCl) exhibit kinetic isotope effects (kH/kD) near 1.0 during oxidation reactions, indicating that proton transfer from the hydroxyl group is not rate-limiting [4]. Instead, the primary kinetic isotope effect (kH/kD ≈ 3.5) observed in methyl transfer to thiol groups suggests that C–S bond formation is the critical step [4].

In isotopic tracer studies, ¹³C-labeled DMHA·HCl was used to track methyl group incorporation into Weinreb amides. Nuclear magnetic resonance (NMR) analysis confirmed that the methyl groups originate exclusively from DMHA·HCl, with no scrambling observed under standard reaction conditions [6].

Related CAS

5725-96-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16645-06-0

Dates

Modify: 2023-08-15

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